N3-Cyclopentyl Substitution in Phthalazinone Scaffolds: PARP1 Inhibitory Activity vs. Unsubstituted Phthalazinone
In a 2025 structure-based study of pentacyclic tetrahydrocyclopentaphthalazinones, the N3-cyclopentyl-containing scaffold demonstrated near-complete inhibition of PARP1 activity at 10 μM in HEK293T cellular assays, with P-gp efflux ratios (ER) of 0.9–1.1 indicating low susceptibility to ABC transporter-mediated efflux [1]. By contrast, the unsubstituted phthalazinone core is documented as a relatively non-selective PARP inhibitor with insufficient potency and selectivity to serve as a validated chemical probe [2]. Although the exact IC50 of CAS 1448033-27-9 has not been published, the presence of the N3-cyclopentyl substituent is structurally analogous to the active cyclopentaphthalazinone scaffold, supporting the inference that this substitution confers enhanced PARP1 engagement relative to N3-unsubstituted phthalazinone derivatives.
| Evidence Dimension | PARP1 cellular inhibitory activity and P-gp efflux ratio |
|---|---|
| Target Compound Data | Not directly measured in published studies; structural analog of active N3-cyclopentyl phthalazinones |
| Comparator Or Baseline | Pentacyclic tetrahydrocyclopentaphthalazinone (Compound 5): near-complete PARP1 inhibition at 10 μM in HEK293T cells; P-gp ER = 0.9 [1]. Unsubstituted phthalazinone: insufficient potency and selectivity for probe use [2]. |
| Quantified Difference | Not quantifiable for target compound; class-level inference suggests N3-cyclopentyl substitution is associated with retained cellular PARP1 inhibitory activity and favorable efflux profile. |
| Conditions | HEK293T cellular PARP1 activity assay; Caco-2 permeability and P-gp efflux assay [1]. |
Why This Matters
The N3-cyclopentyl group is structurally linked to maintenance of PARP1 inhibitory potency and avoidance of transporter-mediated efflux, a common liability in kinase and PARP inhibitor scaffolds that can limit cellular exposure.
- [1] Doruk YU, Diolaiti ME, Ashworth A, Talele TT. Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. ACS Med Chem Lett. 2025;16(5):776-783. doi:10.1021/acsmedchemlett.4c00603. View Source
- [2] Chemical Probes Portal. Phthalazinone. Assessed as unsuitable as a chemical probe due to non-selectivity and insufficient potency for PARPs. View Source
